molecular formula C38H47NO6 B012624 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide CAS No. 110698-53-8

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide

Cat. No. B012624
CAS RN: 110698-53-8
M. Wt: 613.8 g/mol
InChI Key: VVDTVZIYBOPOTA-UHFFFAOYSA-N
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Description

N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide , also known by its chemical formula C36H43NO6 , is a complex organic compound. Its molecular weight is approximately 585.73 Da . This compound exhibits intriguing properties due to its unique structure, which combines a spiro[2-benzofuran-1,9’-xanthene] core with an octadecanamide side chain.


Physical And Chemical Properties Analysis

  • Density : Approximately 1.2 g/cm³ .
  • Boiling Point : 797.1°C at 760 mmHg .
  • Flash Point : 435.9°C .
  • Index of Refraction : 1.626 .
  • Polar Surface Area : 105 Ų .
  • Molar Refractivity : 165.9 cm³/mol .

Scientific Research Applications

Fluorescent Probes

Due to the presence of the xanthene moiety, this compound might serve as a fluorescent probe in bioimaging . Xanthenes are known for their fluorescent properties, which can be utilized to track the distribution of the compound within biological systems, aiding in the study of cellular processes and the visualization of cellular components.

Organic Anion Transporter (OAT) Interaction Studies

The compound could be used to study interactions with organic anion transporters (OATs) . OATs play a crucial role in the uptake and excretion of various endogenous and exogenous organic anions, including drugs. Understanding the interaction with OATs can provide insights into the pharmacokinetics of drugs and the development of new therapeutic agents.

Molecular Weight Reference Standards

With a precise and significant molecular weight, this compound could act as a reference standard in mass spectrometry studies . It could help calibrate instruments or serve as a control in experiments requiring accurate mass measurements.

properties

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-31-30(24-27)37(43)45-38(31)32-22-19-28(40)25-34(32)44-35-26-29(41)20-23-33(35)38/h18-26,40-41H,2-17H2,1H3,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDTVZIYBOPOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
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N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
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N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
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N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
Reactant of Route 5
Reactant of Route 5
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
Reactant of Route 6
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N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide

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